Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate
Description
Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate is a fluorinated thiophene derivative featuring a methyl ester at position 2, a hydroxyl group at position 3, and a difluoromethyl substituent at position 5. Thiophene-based compounds are critical in medicinal and agrochemical research due to their aromatic stability and versatility in substitution patterns.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O3S/c1-12-7(11)5-3(10)2-4(13-5)6(8)9/h2,6,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKGZVXRIRAAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate typically involves the introduction of the difluoromethyl group into the thiophene ring. One common method is the difluoromethylation of a thiophene precursor. This can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the thiophene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylation reagents and optimized reaction conditions can streamline the process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) can be used under mild conditions.
Reduction: is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the difluoromethyl group under appropriate conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity , improving its ability to penetrate biological membranes . Additionally, the hydroxyl and carboxylate groups can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural differences and inferred properties compared to analogous compounds:
Biological Activity
Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C7H6F2O3S
- Molecular Weight : 202.19 g/mol
- IUPAC Name : this compound
The presence of difluoromethyl and hydroxy groups contributes to the compound's unique reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Antimicrobial Activity : Studies have indicated that the compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research suggests that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The exact mechanism remains under investigation, but it is hypothesized that it may modulate the expression of genes involved in cell cycle regulation.
- Anti-inflammatory Effects : Preliminary data indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, thereby providing a potential therapeutic avenue for inflammatory diseases.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.
Case Study 2: Cancer Cell Apoptosis
In vitro studies using human cancer cell lines revealed that treatment with this compound led to a significant increase in apoptotic markers, including cleaved caspase-3 and PARP. Flow cytometry analysis indicated a dose-dependent increase in early and late apoptotic cells, suggesting a robust anticancer effect.
Q & A
Q. What are the key synthetic strategies for Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate, and how can reaction conditions be optimized to prevent hydroxyl group oxidation?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a thiophene core. A plausible route includes:
Thiophene Functionalization : Start with a methyl 3-hydroxythiophene-2-carboxylate precursor. Introduce the difluoromethyl group via nucleophilic substitution or fluorination of a chlorodifluoromethyl intermediate (e.g., using HF or KF in aprotic solvents) .
Hydroxyl Protection : Protect the 3-hydroxy group with a trimethylsilyl (TMS) or acetyl group to prevent oxidation during fluorination. Deprotection is performed under mild acidic or basic conditions post-fluorination .
Optimization : Use inert atmospheres (N₂/Ar), low temperatures (0–5°C), and catalysts like crown ethers to enhance fluorination efficiency. Monitor reaction progress via TLC or HPLC .
Table 1 : Example Reaction Conditions for Difluoromethyl Introduction
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | KF, DMF, 80°C, 12h | 65–70 | |
| Protection | Ac₂O, Et₃N, RT | >90 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the thiophene ring (δ 6.5–7.5 ppm for protons), carboxylate methyl (δ 3.8–4.0 ppm), and hydroxyl (δ 5.5–6.0 ppm, broad if free).
- ¹⁹F NMR : Confirm difluoromethyl (–CF₂H) presence (δ –120 to –125 ppm) .
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches.
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding interactions involving the hydroxyl group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular activity)?
- Methodological Answer :
- Control Variables : Standardize solvent (DMSO concentration <0.1%), pH (7.4 for physiological conditions), and cell lines (use isogenic variants).
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular efficacy (EC₅₀) to identify off-target effects. For example, if cellular activity is weaker than enzymatic, check membrane permeability via logP/logD measurements .
- Stability Testing : Use HPLC to verify compound integrity under assay conditions. Degradation products (e.g., ester hydrolysis) may explain contradictions .
- Fluorine-Specific Effects : The difluoromethyl group may alter binding kinetics via steric or electronic effects. Perform computational docking (e.g., AutoDock) to compare interactions in enzyme vs. cellular environments .
Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent Variation :
Position 5 : Replace difluoromethyl with trifluoromethyl (–CF₃) or chlorodifluoromethyl (–CF₂Cl) to probe steric/electronic effects.
Position 3 : Modify hydroxyl to methoxy (–OMe) or acetoxy (–OAc) to assess hydrogen-bonding requirements .
- In Vitro Testing : Screen analogs against target enzymes (e.g., cyclooxygenase-2) and cancer cell lines (e.g., HeLa) to correlate substituents with potency.
- Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and predict bioactivity trends .
Table 2 : Example SAR Data for Thiophene Analogs
| Analog Structure | Enzyme IC₅₀ (µM) | Cell EC₅₀ (µM) | LogP |
|---|---|---|---|
| –CF₂H, –OH | 0.12 | 1.8 | 2.1 |
| –CF₃, –OH | 0.09 | 2.5 | 2.4 |
| –CF₂H, –OAc | 0.45 | >10 | 3.0 |
Q. How can computational methods address contradictions in spectral data interpretation (e.g., ambiguous NOESY correlations)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate conformational flexibility to identify dominant rotamers affecting NOESY cross-peaks.
- DFT-NMR Prediction : Calculate ¹³C/¹H chemical shifts using Gaussian or ORCA software to validate assignments .
- X-ray Refinement : If crystal structure is available, overlay experimental and computed spectra to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
